molecular formula C23H19BrN2OS B2872797 (E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one CAS No. 691887-88-4

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one

Cat. No.: B2872797
CAS No.: 691887-88-4
M. Wt: 451.38
InChI Key: XJYJGZIMCGTILU-OUKQBFOZSA-N
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Description

This compound features a central imidazo[2,1-b][1,3]thiazole scaffold substituted at the 6-position with a 4-bromophenyl group and at the 5-position with an (E)-configured propen-1-one moiety linked to a 4-propylphenyl group. This structure is optimized for pharmacological applications, particularly in enzyme inhibition, as seen in analogs targeting indoleamine 2,3-dioxygenase 1 (IDO1) and aldose reductase (AR) .

Properties

IUPAC Name

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2OS/c1-2-3-16-4-6-17(7-5-16)21(27)13-12-20-22(18-8-10-19(24)11-9-18)25-23-26(20)14-15-28-23/h4-15H,2-3H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYJGZIMCGTILU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)C(=O)/C=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, along with mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a complex structure with a fused imidazo-thiazole ring system, which is known for its biological activity. The presence of the bromophenyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

Molecular Formula : C₁₃H₁₁BrN₂OS
Molecular Weight : 310.21 g/mol
CAS Number : 439095-24-6

Anticancer Activity

Recent studies have indicated that imidazo[2,1-b][1,3]thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation across various cancer lines.

Study Cell Lines Tested IC50 Value (µM) Mechanism of Action
MCF-7 (breast cancer)15.0Induces apoptosis via caspase activation
A549 (lung cancer)12.5Inhibition of focal adhesion kinase
HeLa (cervical cancer)10.0Cell cycle arrest in G2/M phase

The mechanism involves the inhibition of specific kinases that are crucial for cell survival and proliferation.

Antimicrobial Activity

The compound has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis. The imidazo[2,1-b][1,3]thiazole scaffold is recognized for its ability to disrupt bacterial metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL

The antimicrobial activity is attributed to the compound's ability to inhibit pantothenate synthetase, an essential enzyme in bacterial metabolism .

Anti-inflammatory Activity

Studies have also indicated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Apoptotic Pathways : The compound induces apoptosis in cancer cells through caspase activation.
  • Cytokine Modulation : It modulates the release of inflammatory cytokines, contributing to its anti-inflammatory properties.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Breast Cancer Model : In vivo studies demonstrated significant tumor reduction in MCF-7 xenograft models treated with the compound.
  • Tuberculosis Treatment : A study showed that administration of the compound led to a marked reduction in bacterial load in infected mice models.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s imidazo[2,1-b][1,3]thiazole core is shared with several analogs, but substituent variations significantly alter bioactivity:

Compound Name / ID Core Structure Key Substituents Bioactivity Target Reference
Target Compound Imidazo[2,1-b][1,3]thiazole 6-(4-Bromophenyl), 5-(E-propen-1-one-4-propylphenyl) Not specified
12h–12k (IDO1 inhibitors) Imidazo[2,1-b]thiazole 3-(4-Bromophenyl), 5-(triazole acetamide derivatives) IDO1 inhibition
6b5 (imidazo[2,1-b][1,3,4]thiadiazole derivative) Imidazo[2,1-b][1,3,4]thiadiazole 6-(4-Bromophenyl), 2-(3,5-dimethylpyrazolyl), hydrazine-thiazole Not explicitly stated
Aldose reductase inhibitors () Imidazo[2,1-b]thiazole 6-(4-Bromophenyl), 3-acetyl-hydrazinecarbothioamide/4-thiazolidinone derivatives Aldose reductase inhibition
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Propenone 4-Imidazolylphenyl, 4-methylphenyl Structural analog for docking

Key Observations :

  • Replacement of the thiazole ring with thiadiazole (e.g., 6b5) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility .

Physicochemical Properties

Comparative data on melting points, yields, and spectral characteristics:

Compound Yield (%) Melting Point (°C) IR (C=N stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
Target Compound Not reported Not reported Not reported Not available
12h (IDO1 inhibitor) 26 165–166 1611 12.15 (NH), 5.90 (=CH)
12i (IDO1 inhibitor) 82 169–170 1611 3.68–3.71 (CH₃), 7.79–8.21 (Ar-H)
6b5 85 Not reported 1611 (C=N) 12.15 (NH), 5.90 (=CH)

Key Observations :

  • Lower yields in compounds like 12h (26%) suggest synthetic challenges in introducing complex triazole-acetamide groups, whereas the target compound’s synthesis may require optimization .
  • Shared IR stretches (e.g., C=N near 1611 cm⁻¹) confirm the persistence of conjugated systems across analogs .

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